molecular formula C16H14N2O2S B2420714 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline CAS No. 477845-80-0

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline

Cat. No. B2420714
CAS RN: 477845-80-0
M. Wt: 298.36
InChI Key: KJXSVDPEQQZMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline is a chemical compound with the molecular formula C16H14N2O2S . It has an average mass of 298.360 Da and a monoisotopic mass of 298.077606 Da . This product is intended for research use only.


Synthesis Analysis

The synthesis of quinazolinone-based derivatives, including 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, has been reported in the literature . The synthesis involves the design and creation of new quinazolin-4(3H)-one derivatives to inhibit EGFR . The 1H NMR spectra of the compounds showed D2O exchangeable singlet signal due to NH at the range δ 10.49–10.61 ppm .


Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline include a molecular formula of C16H14N2O2S, an average mass of 298.360 Da, and a monoisotopic mass of 298.077606 Da .

Scientific Research Applications

Tuberculostatic Activity

4-Anilinoquinazolines, including derivatives of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, have shown promising results in the field of tuberculostatic activity. Specifically, 6,7,8-Trifluoro-4-(2-methoxyanilno)-2-(methylsulfanyl)quinazoline exhibited significant in vitro tuberculostatic activity, with a minimum inhibitory concentration of 1.5 μg/mL (Nosova et al., 2021).

Antimicrobial Activity

Research into the antimicrobial activity of novel 2‐methylsulfanyl‐[1,2,4]triazolo[1,5‐a]quinazoline derivatives, closely related to 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, has shown effectiveness against a variety of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi (Al-Salahi et al., 2013).

Synthesis and Analgesic Activity

The synthesis of compounds like 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one has indicated their potential in analgesic activities. These compounds exhibited significant analgesic activity in in vitro models (Osarodion, 2023).

Hypolipidemic Activities

Research on the structural analogs of 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline has shown that certain derivatives can lower triglyceride and total cholesterol levels, indicating potential hypolipidemic activities (Kurogi et al., 1996).

H1-Antihistaminic Agents

A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, related to 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)quinazoline, were synthesized and tested for their in vivo H1-antihistaminic activity, showing significant potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).

properties

IUPAC Name

4-(4-methoxyphenoxy)-2-methylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXSVDPEQQZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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